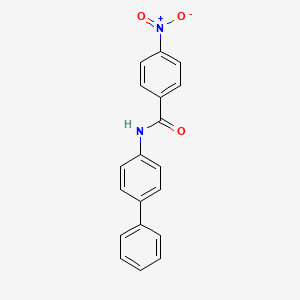

N-4-biphenylyl-4-nitrobenzamide

Descripción

N-4-Biphenylyl-4-nitrobenzamide is a nitrobenzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro substituent at the para position of the benzamide ring. Nitrobenzamides are frequently studied for their electronic properties, crystallographic behavior, and biological activity, often serving as precursors for pharmaceuticals or agrochemicals .

Propiedades

IUPAC Name |

4-nitro-N-(4-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(16-8-12-18(13-9-16)21(23)24)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALMPRBXHVKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-4-biphenylyl-4-nitrobenzamide to four structurally related nitrobenzamide derivatives, focusing on substituent effects, synthesis, and crystallographic data where available.

N-(4-Bromophenyl)-4-Nitrobenzamide

- Structure : Features a bromine atom at the para position of the phenyl group attached to the amide nitrogen.

- Synthesis: Prepared via reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in tetrahydrofuran (THF) using pyridine as a base .

- Crystallography : Single-crystal X-ray diffraction confirmed a planar benzamide core with bond lengths and angles consistent with delocalized π-electron systems. The bromine substituent enhances molecular packing via halogen interactions .

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

- Structure : Contains a bulky 2,2-diphenylethyl group, which increases steric hindrance and reduces solubility compared to simpler aryl substituents.

- Characterization : High-resolution mass spectrometry (HRMS) and ESI-MS/MS were used to confirm the molecular ion peak and fragmentation patterns .

- Implications : The diphenylethyl group may hinder crystallinity but could improve lipid membrane permeability in drug design .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structure : Combines bromine and methoxy groups on adjacent phenyl rings, creating a polarized electronic environment.

- Crystallography : Asymmetric unit contains two distinct molecules (A and B) with slight conformational differences. The methoxy group participates in hydrogen bonding, stabilizing the crystal lattice .

- Comparison to N-4-Biphenylyl Analog : The biphenylyl group in the target compound would likely exhibit stronger π-π stacking than 4MNB due to extended aromaticity .

N-{4-[(2,6-Dimethoxy-4-Pyrimidinyl)Sulfamoyl]Phenyl}-4-Nitrobenzamide

- Structure : Incorporates a sulfamoyl linker and a pyrimidine ring, introducing hydrogen-bonding and metal-coordination capabilities.

- Relevance : The sulfamoyl group enhances solubility in polar solvents, while the pyrimidine moiety could enable interactions with biological targets (e.g., enzymes or receptors) .

Methodological Considerations

Crystallographic analyses of these compounds often rely on the SHELX software suite, which is widely used for small-molecule structure refinement. For example, the asymmetric unit data for 4MNB and bond parameter calculations for N-(4-bromophenyl)-4-nitrobenzamide were likely processed using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.